

# Mcp-neca: Compound Profile & Proposed Study Design

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Mcp-neca

Cat. No.: S536266

[Get Quote](#)

**Mcp-neca** (also known as MRE 3008-F20) is a researched compound characterized as a potent and selective antagonist of the **A3 adenosine receptor**, with significant cross-reactivity at the **A2B receptor** subtype [1]. Its molecular formula is C<sub>21</sub>H<sub>20</sub>N<sub>8</sub>O<sub>3</sub>, with a molecular weight of 432.4 g/mol, and it is typically soluble in DMSO [1]. The following table summarizes its key characteristics and a foundational study design principle.

Attribute	Description
IUPAC Name	1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.0 <sup>2,6</sup> ]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea [1]
Primary Target	Adenosine A3 receptor (Antagonist) [1]
Secondary Target	Adenosine A2B receptor (Antagonist) [1]
Key Proposed Assay	cAMP accumulation assay [1]
Key Design Principle	Use optimal design theory to select dose levels for precise parameter estimation [2].

## Detailed Experimental Protocols

Given the lack of a specific published protocol for **Mcp-neca**, the following are proposed based on its known mechanism of action and standard practices in pharmacological dose-response and toxicological studies.

## Protocol 1: In Vitro cAMP Assay for A3 Receptor Antagonism

This protocol is designed to characterize the functional dose-response of **Mcp-neca** as an antagonist.

- **Cell Preparation:** Culture cells expressing recombinant human A3 adenosine receptors. Seed cells into multi-well plates appropriate for the assay and allow them to adhere overnight.
- **Compound Dilution Series:** Prepare a stock solution of **Mcp-neca** in DMSO. Create a serial dilution in assay buffer to generate at least 8-10 concentration points, covering a range from sub-nanomolar to micromolar (e.g., 1 nM - 100  $\mu$ M). Include a vehicle control (DMSO at the same final concentration as test wells).
- **Pre-treatment and Stimulation:**
  - Aspirate culture medium from the cells.
  - Pre-treat cells with the **Mcp-neca** dilution series or vehicle for 15-30 minutes.
  - Stimulate cells with a fixed, EC80 concentration of a known A3 receptor agonist (e.g., NECA or 2-CI-IB-MECA) to induce cAMP production. Incubate as per the cAMP detection kit protocol.
- **cAMP Measurement:** Lyse cells and quantify intracellular cAMP levels using a commercial competitive immunoassay or HTRF-based kit according to the manufacturer's instructions.
- **Data Analysis:**
  - Normalize data as a percentage of the maximum response to the agonist (control) and the baseline (unstimulated) level.
  - Fit the normalized dose-response data to a four-parameter logistic (4PL) model (also known as the Hill equation) to determine the IC50 value (half-maximal inhibitory concentration) and Hill slope.

## Protocol 2: Cytotoxicity and Therapeutic Window Assessment

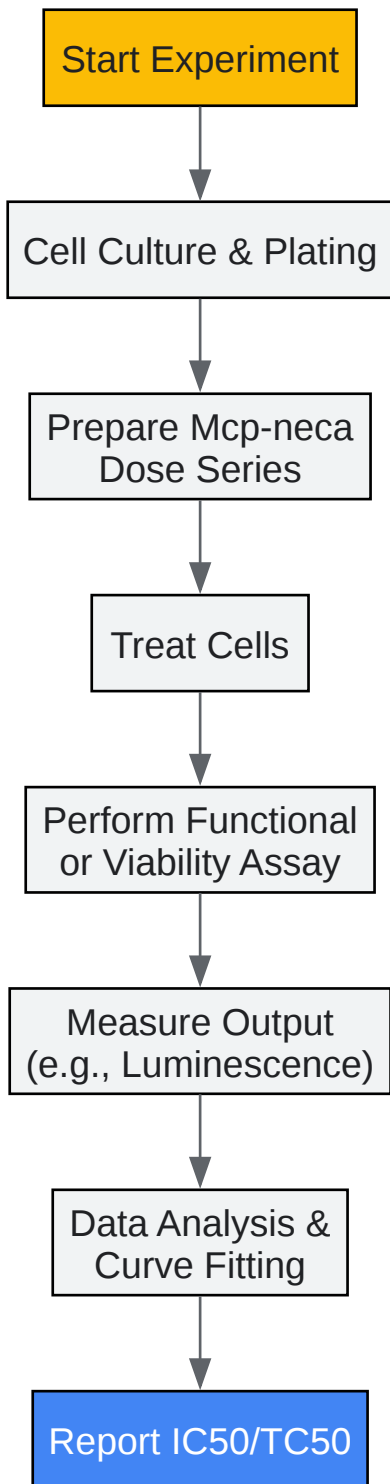
This protocol assesses potential cytotoxic effects to help establish a therapeutic index.

- **Cell Line Selection:** Select a relevant cell line, such as a neuronal precursor line (e.g., NT2) given the neuroprotective research interest, or a standard line like HepG2 for general toxicology [1] [3].
- **Dosing and Plate Setup:** Seed cells in a 96-well plate. The following day, treat with a wide range of **Mcp-neca** concentrations. A **D-optimal design** for a 4-parameter log-logistic model suggests using **four dose levels** (including control) for efficient estimation [2].
- **Incubation and Viability Assay:** Incubate for 24-72 hours. Assess cell viability using a standard MTT or Alamar Blue assay, measuring absorbance/fluorescence according to the kit's protocol.

- **Data Analysis:** Calculate cell viability as a percentage of the vehicle control. Fit the data to a log-logistic or Weibull model to determine the TC50 (toxic concentration for 50% of cells) and benchmark doses (BMD) [2].

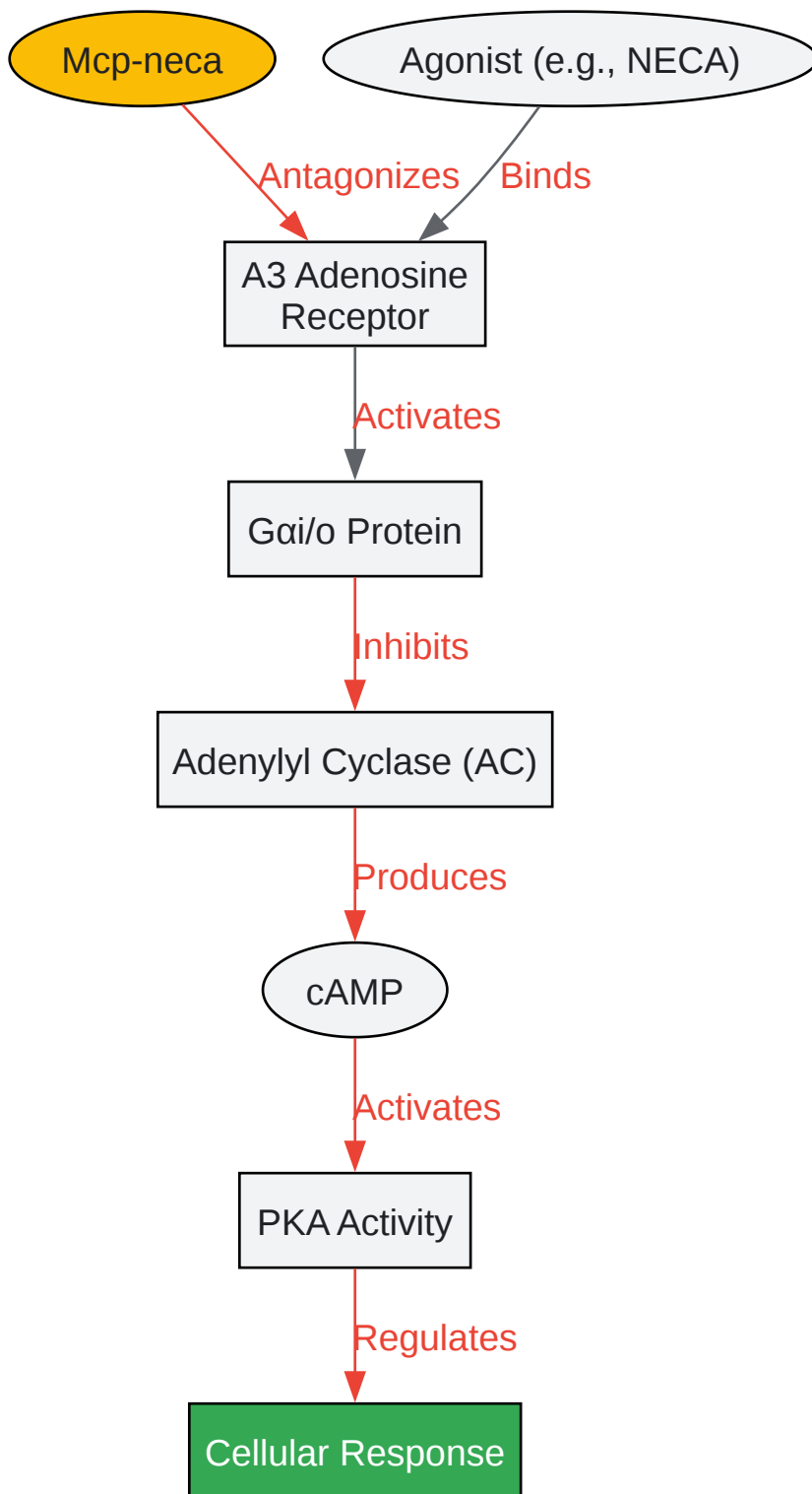
## Experimental Workflow and Signaling Pathway

The following diagrams outline the core experimental workflow and the primary signaling pathway modulated by **Mcp-neca**.



[Click to download full resolution via product page](#)

*Experimental Workflow for **Mcp-Neca** Dose-Response*



[Click to download full resolution via product page](#)

***Mcp-Neca*** as an *A3* Receptor Antagonist

## Critical Limitations and Future Research

It is crucial to note that the information and protocols above are partly extrapolated. The search results highlight a significant lack of specific, publicly available dose-response data for **Mcp-neca** [1]. Future research must prioritize:

- **Experimental Determination of Physical-Chemical Properties:** Solubility, stability, and formulation in physiological buffers [1].
- **Comprehensive Safety Profiling:** Formal toxicity studies to identify potential hazards [1].
- **In-depth Mechanism of Action Studies:** Further elucidation of its effects, particularly its reported anti-inflammatory and neuroprotective properties [1].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Buy Mcp-neca | >98% [smolecule.com]
2. Optimal experimental designs for dose – response with... studies [pmc.ncbi.nlm.nih.gov]
3. MCP-1 Involvement in Glial Differentiation ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Mcp-neca: Compound Profile & Proposed Study Design].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b536266#mcp-neca-dose-response-study-design>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)